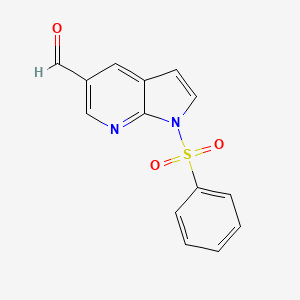
1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde is a heterocyclic compound that features an indole ring system substituted with a phenylsulfonyl group and an aldehyde functional group
准备方法
The synthesis of 1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base.
Aldehyde Functionalization: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF and POCl3.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反应分析
1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring is highly reactive towards electrophilic substitution reactions, particularly at the 3-position. Common reagents include halogens, alkylating agents, and acylating agents.
Condensation: The aldehyde group can participate in condensation reactions, such as the Knoevenagel condensation, to form various derivatives.
Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted indoles, alcohols, acids, and various condensation products.
科学研究应用
1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Materials Science: The compound’s ability to undergo various chemical modifications makes it useful in the design and synthesis of novel materials with specific properties.
Biological Studies: Derivatives of this compound are studied for their potential antiviral, anticancer, and antimicrobial activities.
作用机制
The mechanism of action of 1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction . The molecular targets and pathways involved vary based on the specific biological context and the derivative used.
相似化合物的比较
1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde can be compared with other indole derivatives, such as:
1-(Phenylsulfonyl)indole: Similar in structure but lacks the azaindole moiety, which can affect its biological activity and chemical reactivity.
7-Azaindole: Lacks the phenylsulfonyl and aldehyde groups, making it less versatile in chemical modifications and applications.
Indole-3-carbaldehyde: Contains an aldehyde group but lacks the phenylsulfonyl and azaindole moieties, which can influence its reactivity and biological properties.
生物活性
1-(Phenylsulfonyl)-7-azaindole-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique azaindole framework, which is known for its biological significance. The presence of the phenylsulfonyl group enhances its interaction with biological targets, making it a promising candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including kinases. Its structural components allow it to bind effectively to active sites on these enzymes, potentially altering their activity.
- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, impacting processes such as cell proliferation and apoptosis.
- Cytotoxic Effects : Studies have indicated that this compound may induce cytotoxicity in cancer cell lines, leading to cell death through apoptosis.
Table 1: Biological Activity Overview
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound and related compounds:
- Cytotoxicity in Cancer Cells : A study demonstrated that derivatives of 7-azaindole, including phenylsulfonyl variants, exhibited significant cytotoxicity against various cancer cell lines. For instance, one derivative showed an IC50 value of 88.79 nM against HOS cells, indicating potent anticancer properties while sparing normal cells .
- Molecular Docking Studies : Molecular docking analyses have revealed strong binding affinities of this compound to specific kinases involved in cancer progression. These interactions suggest that the compound could serve as a lead structure for developing targeted therapies against specific cancer types .
- Structure-Activity Relationship (SAR) : Research into the SAR of 7-azaindole derivatives indicates that modifications to the sulfonyl group significantly influence their biological activity. Variations in substituents can enhance or diminish cytotoxic effects and selectivity towards tumor cells .
属性
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[2,3-b]pyridine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-10-11-8-12-6-7-16(14(12)15-9-11)20(18,19)13-4-2-1-3-5-13/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUAULNPHXKBPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=CN=C32)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














